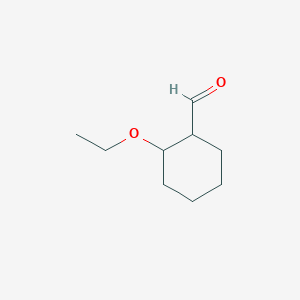
2-Ethoxycyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxycyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with an ethoxy group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 2-ethoxycyclohexanone. This intermediate is then subjected to a formylation reaction using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxycyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: 2-Ethoxycyclohexane-1-carboxylic acid.
Reduction: 2-Ethoxycyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxycyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxycyclohexane-1-carbaldehyde in chemical reactions involves the reactivity of its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the ethoxy group can undergo nucleophilic substitution. The cyclohexane ring provides a stable framework that influences the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Methoxycyclohexane-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
2-Ethoxycyclohexanone: Lacks the aldehyde group, limiting its use in reactions involving aldehydes.
Uniqueness
2-Ethoxycyclohexane-1-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
52428-39-4 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-ethoxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-11-9-6-4-3-5-8(9)7-10/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
FGLFVJKYPZFEKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCCCC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


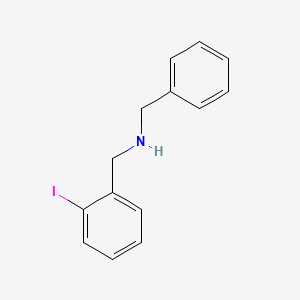
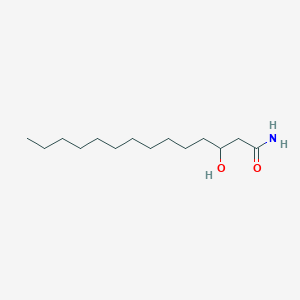
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
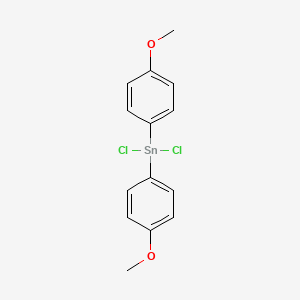
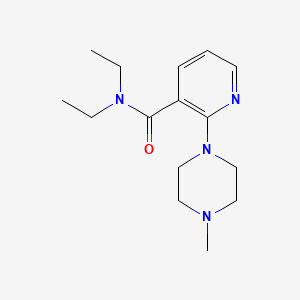



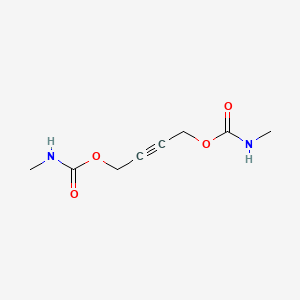
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
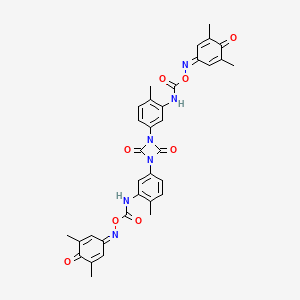
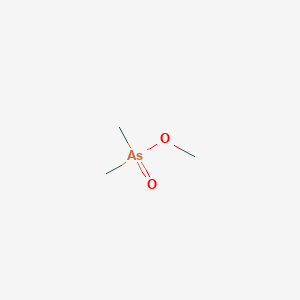
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

